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Compound of Interest

Compound Name: RP107

Cat. No.: B1665715 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and in vivo

administration of two investigational compounds referred to in scientific literature and clinical

trials as RP107. As the designation "RP107" has been used for different therapeutic agents,

this guide addresses two distinct molecules: DHP107, an oral formulation of paclitaxel, and

CpG ODN107, a novel radiosensitizer. Researchers should verify the specific identity of their

"RP107" compound before selecting the appropriate protocol.

Section 1: DHP107 (Oral Paclitaxel Formulation)
DHP107 is a lipid-based, oral formulation of the widely used chemotherapeutic agent,

paclitaxel. Its development aims to improve patient convenience and potentially reduce side

effects associated with intravenous paclitaxel administration.[1][2]

Application Notes
DHP107 has been evaluated in preclinical and clinical settings for its antitumor efficacy and

pharmacokinetic profile.[1][2] In vivo studies in mice have demonstrated that orally

administered DHP107 is well-absorbed and achieves significant distribution to various tissues,

including tumor sites.[3][4] Efficacy studies in mouse xenograft models of human cancers have

shown that DHP107 can inhibit tumor growth to a degree comparable to intravenously injected

paclitaxel.[1][5]
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Experimental Protocols
In Vivo Antitumor Efficacy and Tissue Distribution in Mice

This protocol is adapted from studies evaluating the antitumor effects and tissue distribution of

DHP107 in tumor-bearing mice.[1][4]

Materials:

DHP107 (10 mg/mL paclitaxel in a mixture of monoolein, tricaprylin, and Tween 80)[1]

Female BALB/c mice (or other appropriate strain for the xenograft model)[1]

Cancer cell line for tumor implantation

Blunt-ended oral gavage needles

Standard laboratory equipment for animal handling and tumor measurement

Procedure:

Animal Model Preparation:

Implant tumor cells subcutaneously into the flank of the mice.

Allow tumors to reach a palpable size before starting treatment.

Randomize mice into treatment and control groups.

DHP107 Preparation and Administration:

DHP107 is a semisolid wax at room temperature and should be warmed to 37°C before

administration to become a liquid.[4]

Administer DHP107 orally via gavage at a dose of 50 mg/kg.[1][4]

The control group may receive a vehicle control or intravenous paclitaxel (e.g., 10 mg/kg)

for comparison.[1]
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Monitoring and Endpoints:

Measure tumor volume regularly (e.g., twice weekly) using calipers.

Monitor animal body weight and overall health.

For tissue distribution studies, euthanize animals at various time points after

administration (e.g., 1, 2, 4, 8, 12, 24 hours).[1][3]

Collect blood and tissues of interest (tumor, liver, spleen, kidney, lungs, etc.) for paclitaxel

concentration analysis by HPLC or other appropriate methods.[1]

Pharmacokinetic Studies in Mice

This protocol is based on studies using radioisotope-labeled DHP107 to determine its

pharmacokinetic profile.[3][6]

Materials:

Radioisotope-labeled DHP107 (e.g., [³H]DHP107 or [¹⁸F]DHP107)[3][6]

Healthy ICR mice or tumor-bearing SCID mice[3][6]

Oral gavage needles

Equipment for measuring radioactivity (e.g., beta-counter, PET scanner)

Procedure:

Animal Preparation:

Fast mice overnight (with access to water) before administration.[3]

DHP107 Administration:

Administer radioisotope-labeled DHP107 orally at a therapeutic dose (e.g., 50 mg/kg co-

administered with a tracer amount of labeled compound).[3]

Sample Collection and Analysis:
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For biodistribution studies, euthanize animals at specified time points.[3]

Harvest organs and tissues, and measure radioactivity using a beta-counter.[3][6]

For in vivo imaging, perform whole-body PET/CT scans at various times post-

administration.[3][6]

Collect blood samples to determine plasma pharmacokinetic parameters.

Data Presentation
Table 1: Pharmacokinetic Parameters of DHP107 in Mice

Parameter Value Animal Model
Administration
Route

Source

Peak Plasma

Concentration

(Cmax)

2.2 µg/g BALB/c Mice 50 mg/kg, Oral [4]

Time to Peak

Plasma

Concentration

(Tmax)

2 hours BALB/c Mice 50 mg/kg, Oral [1][4]

Oral

Bioavailability

~23% (compared

to 10 mg/kg IV)
BALB/c Mice 50 mg/kg, Oral [4]

Tumor Peak

Distribution

(%ID)

0.7-0.8%
Xenografted

SCID Mice
Oral [6]

| Time to Tumor Peak Distribution | 5.6-7.3 hours | Xenografted SCID Mice | Oral |[6] |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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